
Bromuro de demecario
Descripción general
Descripción
Synthesis Analysis
The synthesis of demecarium bromide involves specific chemical processes that yield this compound in its desired form. Notably, a high-performance liquid chromatographic method has been developed for the determination of demecarium bromide, involving isocratic reversed-phase chromatography. This method demonstrates the reproducibility of demecarium bromide synthesis and its stability as a compound (Cohn, Greely, & Tibbetts, 1985).
Molecular Structure Analysis
The molecular structure of demecarium bromide is characterized by its quaternary ammonium group. While specific studies on the molecular structure of demecarium bromide are limited, related research on compounds such as ethidium bromide provides insights into the typical structural features of bromide compounds, including the arrangement of atoms and the spatial configuration of these molecules (Lepecq & Paoletti, 1967).
Chemical Reactions and Properties
Demecarium bromide's chemical properties are influenced by its reactivity with other compounds. One notable reaction is with potassium cobaltothiocyanate, used in a colorimetric method for its determination. This reaction highlights the compound's stability and its interactions with other chemicals (Dessouky & Gad El Rub, 1980).
Physical Properties Analysis
The physical properties of demecarium bromide, such as its solubility, melting point, and stability, play a crucial role in its application and handling. While specific studies on these properties for demecarium bromide are not available, general principles of bromide-containing compounds can be applied to understand its behavior in various conditions (Heeb et al., 2014).
Chemical Properties Analysis
The chemical properties of demecarium bromide, including its reactivity, stability, and interaction with other substances, are essential for its application in various fields. Studies on bromine and bromo-organic compounds in organic synthesis provide a broader context for understanding the chemical behavior of demecarium bromide (Saikia, Borah, & Phukan, 2016).
Aplicaciones Científicas De Investigación
Tratamiento del glaucoma
El bromuro de demecario se utiliza principalmente como medicamento para el tratamiento del glaucoma . Actúa como un inhibidor de la acetilcolinesterasa, prolongando el efecto de la acetilcolina, que se libera en la unión neuroefectora de los nervios posganglionares parasimpáticos . Esto provoca la constricción del músculo esfínter del iris (causando miosis) y el músculo ciliar . Se facilita la salida del humor acuoso, lo que lleva a una reducción de la presión intraocular .
Glaucoma de ángulo abierto crónico
Específicamente, el this compound se usa para el tratamiento tópico del glaucoma de ángulo abierto crónico . Es un inhibidor de la colinesterasa de acción prolongada y un miótico potente . La aplicación de demecario al ojo produce una intensa miosis y contracción del músculo ciliar debido a la inhibición de la colinesterasa, lo que permite que la acetilcolina se acumule en los sitios de transmisión colinérgica .
Diseño de materiales avanzados
El this compound se ha utilizado en el diseño de nuevas membranas "inteligentes" como materiales avanzados . Estas membranas están diseñadas para eliminar la cúrcuma de las aguas residuales
Mecanismo De Acción
Target of Action
Demecarium bromide is an indirect-acting parasympathomimetic agent, also known as a cholinesterase inhibitor and anticholinesterase . Its primary targets are the enzymes pseudocholinesterase and acetylcholinesterase . These enzymes are responsible for breaking down acetylcholine, a neurotransmitter that is released at the neuroeffector junction of parasympathetic postganglion nerves .
Mode of Action
Demecarium bromide works by inactivating the cholinesterases that break down acetylcholine . This prolongs the effect of acetylcholine, leading to an increase in its concentration at sites of cholinergic transmission . In the eye, this causes constriction of the iris sphincter muscle (causing miosis) and the ciliary muscle .
Biochemical Pathways
The increased concentration of acetylcholine due to the action of demecarium bromide affects the parasympathetic nervous system. It leads to the constriction of the iris sphincter muscle and the ciliary muscle in the eye . This facilitates the outflow of the aqueous humor, which in turn leads to a reduction in intraocular pressure .
Pharmacokinetics
It is known that it is applied directly to the eye in order to reduce elevated intraocular pressure associated with glaucoma . As demecarium bromide reversibly inhibits cholinesterase, it can be administered less frequently than other parasympathomimetic drugs, such as carbachol .
Result of Action
The primary result of demecarium bromide’s action is the reduction of intraocular pressure. This is achieved through the constriction of the iris sphincter muscle and the ciliary muscle, which improves the drainage of the fluid in the eye (aqueous humour) . This makes it an effective treatment for glaucoma .
Action Environment
The environment in which demecarium bromide acts is primarily the eye, where it is applied topically It is worth noting that high doses of demecarium may cause organophosphate toxicity, particularly if flea treatments containing organophosphates are administered at the same time .
Safety and Hazards
Direcciones Futuras
The development of new glaucoma medications is slow, arduous, costly, and optimized for the human rather than canine eye. Therefore, the improvement of surgical management of canine glaucoma may offer more promise in the foreseeable future for long‐term IOP control and sight preservation . When administered with a topical corticosteroid, demecarium can delay the onset of primary glaucoma in dogs .
Propiedades
IUPAC Name |
trimethyl-[3-[methyl-[10-[methyl-[3-(trimethylazaniumyl)phenoxy]carbonylamino]decyl]carbamoyl]oxyphenyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52N4O4.2BrH/c1-33(31(37)39-29-21-17-19-27(25-29)35(3,4)5)23-15-13-11-9-10-12-14-16-24-34(2)32(38)40-30-22-18-20-28(26-30)36(6,7)8;;/h17-22,25-26H,9-16,23-24H2,1-8H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKBUDZECQDYBR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCCCCCN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C)C(=O)OC2=CC=CC(=C2)[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN WATER, ALCOHOL; SPARINGLY SOL IN ACETONE; INSOL IN ETHER | |
| Record name | DEMECARIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/INCR FACILITY OF AQ OUTFLOW/...ACCOMPANIED BY VASODILATATION OF CONJUNCTIVAL VESSELS & INCR PERMEABILITY OF BLOOD-AQ BARRIER. INDIRECT DECR IN ACTIVITY OF EXTRAOCULAR MUSCLES OF CONVERGENCE ALSO OCCURS. ...CHOLINESTERASE INHIBITION PRODUCED BY DEMECARIUM IS "REVERSIBLE"., DEMECARIUM BROMIDE...IS A QUATERNARY AMMONIUM ANTICHOLINESTERASE DRUG. ... RESULTING ACCUM OF ACETYLCHOLINE PRODUCES MIOSIS & STIMULATES CILIARY MUSCLE...REDUCING INTRAOCULAR PRESSURE BY INCR FACILITY OF AQ OUTFLOW. | |
| Record name | DEMECARIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE POWDER, SLIGHTLY YELLOW, CRYSTALLINE POWDER | |
CAS RN |
56-94-0 | |
| Record name | Demecarium bromide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demecarium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECARIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D5V4OKTP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DEMECARIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2168 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




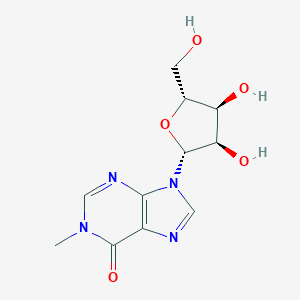

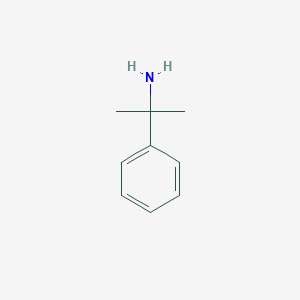
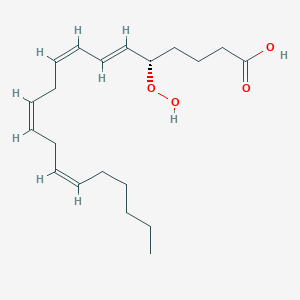
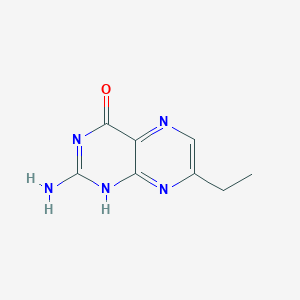
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)-N-(2-methyl-1-oxopropyl)guanosine](/img/structure/B32428.png)
![4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B32435.png)

![[1,1'-Biphenyl]-2-carboxamide](/img/structure/B32448.png)
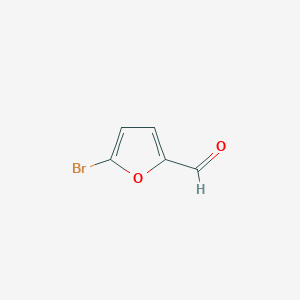
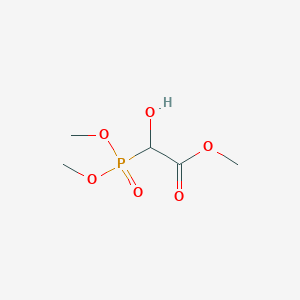
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)
![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)